

Preliminary Toxicity and Safety Profile of BIA 10-2474 (Bilaid A1e)

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Compound of Interest

Compound Name: *Bilaid A1e*

Cat. No.: *B3025833*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "**Bilaid A1e**" does not appear in the public scientific literature. This document summarizes the preliminary toxicity and safety profile of BIA 10-2474, a fatty acid amide hydrolase (FAAH) inhibitor, which is presumed to be the compound of interest based on the nature of the inquiry. The information presented herein is a synthesis of publicly available preclinical data.

Executive Summary

BIA 10-2474 is a potent and long-acting inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, BIA 10-2474 increases anandamide levels, which has therapeutic potential for a range of neurological and pain-related disorders. This document provides a comprehensive overview of the preclinical toxicity and safety data for BIA 10-2474, compiled from regulatory studies conducted in various animal models. The profile includes data from repeated-dose toxicity, genotoxicity, reproductive toxicity, and safety pharmacology studies. While preclinical studies did not predict the severe neurotoxicity observed in a Phase I clinical trial, they provide crucial insights into the compound's pharmacological and toxicological characteristics.

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in mice, rats, dogs, and non-human primates to evaluate the potential adverse effects of BIA 10-2474 following daily oral administration.

Data Summary

Species	Study Duration	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings at Adverse Effect Levels
Mouse (CD-1)	4-week & 13-week	25, 75, 150	75 (13-week)	Neurological signs (abnormal gait, dragging of limbs) at 150 mg/kg/day.
Rat (Wistar)	4-week, 13-week, 26-week	10, 30, 90, 150	10	Neurological signs at 150 mg/kg/day. At 30 and 90 mg/kg/day: vacuolar degeneration in ganglia of the GI tract, salivary glands, and other organs; axonal swelling and vacuolar changes in the medulla oblongata at 90 mg/kg/day in the 26-week study. [1]
Dog (Beagle)	4-week & 13-week	20, 50, 100 (dose reduced in 13-week study)	50 (4-week)	At 100 mg/kg/day: tremor, loss of balance, abnormal gait, decreased motor activity, vomiting, and bronchopneumo

nia.[2] In the 13-week study, respiratory signs and hind limb incoordination were observed at 50 and 100 mg/kg/day, necessitating dose reductions.
[2]

Non-human
Primate
(Cynomolgus)

4-week & 13-week

6.25, 37.5, 75

75

Damage to the medulla oblongata was observed at higher doses (100 mg/kg/24h).
[3]

Experimental Protocols

- Test System: Young adult Wistar rats or CD-1 mice.[4][5]
- Administration: The test substance was administered orally via gavage, once daily for 90 days.[5]
- Dose Groups: At least three dose levels and a control group, with at least 10 males and 10 females per group.[5]
- Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption were recorded weekly.[4][5]
- Clinical Pathology: At the end of the study, blood samples were collected for hematology and clinical biochemistry analysis.[4][6]
- Histopathology: A full necropsy was performed on all animals. A comprehensive set of tissues from the high-dose and control groups were subjected to histopathological

examination.[4][5]

Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of BIA 10-2474.

Data Summary

Assay	Test System	Metabolic Activation	Concentration/ Dose Range	Result
Bacterial Reverse Mutation (Ames) Test	Salmonella typhimurium (TA1535, TA1537, TA98, TA100) and Escherichia coli (WP2uvrA)	With and without rat liver S9	Up to 5000 µg/plate	Negative[1][4]
In Vitro Chromosomal Aberration Test	Human lymphocytes	With and without rat liver S9	Up to 300 µg/ml	Negative[1][4]
In Vivo Micronucleus Test	Mouse bone marrow	N/A	Up to 1800 mg/kg (males), 1400 mg/kg (females)	Negative[1][4]

Experimental Protocols

- Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon, making them unable to synthesize histidine. The assay measures the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[7][8][9]
- Method: The tester strains were exposed to BIA 10-2474 at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[1] The number of revertant colonies was counted after incubation for 48-72 hours.[1]

- Principle: This assay evaluates the potential of a test substance to cause structural chromosomal damage in cultured mammalian cells.[2][10][11]
- Method: Human peripheral blood lymphocytes were cultured and exposed to at least three concentrations of BIA 10-2474, with and without metabolic activation.[10][11] Cells were arrested in metaphase, harvested, and stained. Metaphase cells were then analyzed microscopically for chromosomal aberrations.[10]
- Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by identifying micronuclei in newly formed erythrocytes.[3][12][13]
- Method: Mice were administered BIA 10-2474 via an appropriate route.[12] Bone marrow was extracted at 24 and 48 hours after treatment.[12] The bone marrow cells were smeared on slides, stained, and at least 4000 polychromatic erythrocytes per animal were scored for the presence of micronuclei.[12]

Reproductive and Developmental Toxicology

Studies were conducted to evaluate the effects of BIA 10-2474 on fertility and embryonic development.

Data Summary

Study Type	Species	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings
Fertility and Early Embryonic Development	Rat	Up to 100	50 (parental fertility)	Reductions in sperm count at ≥ 50 mg/kg.[10] Increased pre-implantation loss at 50 and 100 mg/kg in females.[10]
Embryo-Fetal Development	Rat	Up to 75	25 (maternal and developmental)	At 75 mg/kg/day: maternal toxicity (reduced food consumption, weight loss), increased post-implantation loss, and reduced fetal body weight.[10]
Embryo-Fetal Development	Rabbit	Up to 75	75 (developmental)	Maternal toxicity was observed, but no effects on post-implantation loss or fetal body weights.[10]
Pre- and Post-natal Development	Rat	Up to 20	6 (maternal), 20 (offspring viability and growth)	Post-implantation loss was seen from 20 mg/kg/day.[10]

Safety Pharmacology

Safety pharmacology studies were performed to investigate the potential effects of BIA 10-2474 on vital organ systems.

Data Summary

System	Test	Species	Dose/Concentration Range	Key Findings
Central Nervous System	Irwin Test	Rat	30, 100, 300 mg/kg (p.o.)	No significant physiological or behavioral changes. [14] [15]
Cardiovascular	hERG Assay	In vitro (whole-cell patch clamp)	1, 3, 10, 30 µg/mL	Slightly, but significantly, reduced hERG outward tail currents by 10.62% at 30 µg/mL. [14] [15] No effect at lower concentrations. [14] [15]
Cardiovascular	Action Potential	Dog isolated Purkinje fiber	1.5, 4.5, 15 µg/mL	No substantial effects on action potential parameters. [14] [15]
Cardiovascular	Blood Pressure & Heart Rate	Dog (telemetry)	20, 50, 100 mg/kg (p.o.)	No significant modification of arterial blood pressure, though a trend towards an increase was observed at 100 mg/kg. [14] [15]
Respiratory	Respiratory Rate & Tidal Volume	Rat	30, 100, 300 mg/kg (p.o.)	No significant effects. [14] [15]
Gastrointestinal & Renal	GI Transit, Urinary Output &	Rat	30, 100, 300 mg/kg (p.o.)	No significant effects. [14] [15]

Excretion

Experimental Protocols

- Principle: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[16][17]
- Method: A cell line expressing the hERG channel (e.g., CHO cells) is used. The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels.[17][18][19] Cells are exposed to various concentrations of the test substance, and the inhibition of the hERG current is quantified.[18]
- Principle: To continuously monitor cardiovascular parameters (blood pressure, heart rate, ECG) in conscious, unrestrained animals.
- Method: Male beagle dogs were surgically implanted with telemetry transmitters. Following a recovery period, animals were administered single oral doses of BIA 10-2474. Cardiovascular parameters were recorded continuously before and after dosing.[20]

Pharmacokinetics and Metabolism (ADME)

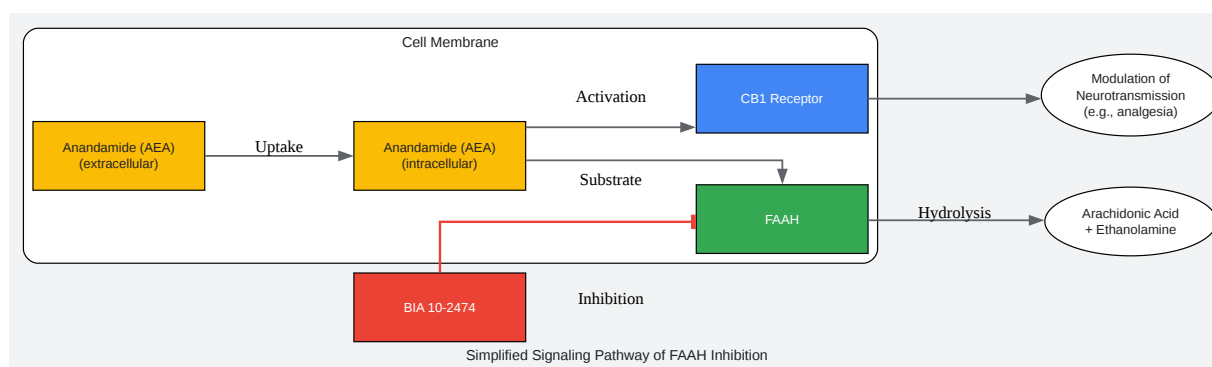
The pharmacokinetic profile of BIA 10-2474 was evaluated in both preclinical species and humans.

- Absorption: BIA 10-2474 was rapidly absorbed after oral administration.[6][14]
- Metabolism: Several metabolites have been identified, with BIA 10-2445 and BIA 10-2583 being major metabolites in some species. However, in humans, the exposure to these metabolites was low relative to the parent compound.[4]
- Accumulation: In the human clinical trial, BIA 10-2474 showed non-linear pharmacokinetics at higher doses (40-100 mg), suggesting that elimination pathways may have become saturated, leading to accumulation with repeated dosing. However, another analysis of the clinical trial data suggested that the accumulation ratio was less than two and that nonlinearity was not likely to have contributed to the adverse events.[14]

- Half-life: In humans, the mean terminal elimination half-life was 8-10 hours after 10 days of administration.[6][14]

Visualizations

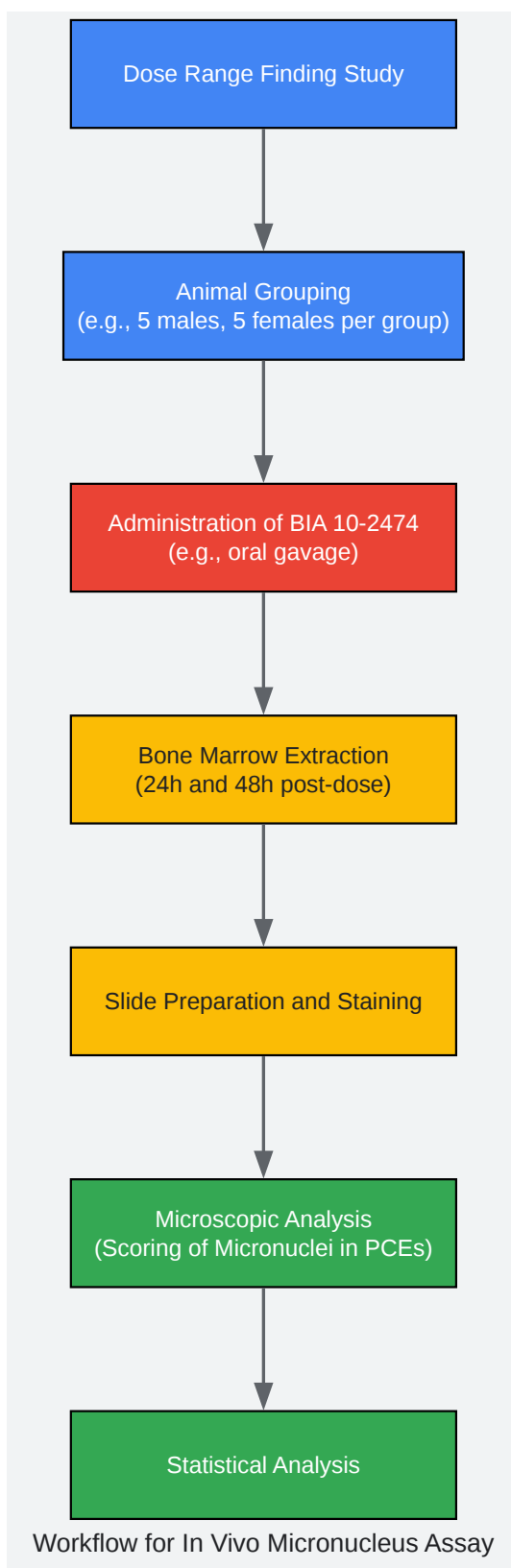
FAAH Inhibition Signaling Pathway



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Caption: FAAH Inhibition by BIA 10-2474 leads to increased anandamide levels.

Experimental Workflow for In Vivo Micronucleus Test



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Caption: Key steps in the in vivo micronucleus genotoxicity assay.

Conclusion

The preclinical safety evaluation of BIA 10-2474 encompassed a comprehensive set of studies in line with regulatory guidelines. The compound was found to be non-genotoxic. Repeated-dose toxicity studies identified the nervous system and various glandular tissues as potential target organs at higher doses in rodents, and neurological and respiratory signs in dogs. Reproductive studies indicated potential effects on fertility and fetal development at maternally toxic doses. Safety pharmacology studies did not reveal significant adverse effects on cardiovascular, respiratory, or central nervous system functions at the doses tested, with only a slight inhibition of the hERG channel at a high concentration. While this preclinical data package supported the initiation of clinical trials, it did not predict the severe neurotoxicity that tragically occurred in humans. The discrepancy highlights the inherent limitations of preclinical models and underscores the complexity of translating safety data from animals to humans, particularly for novel mechanisms of action. The case of BIA 10-2474 serves as a critical reference point in drug development, emphasizing the need for careful dose selection and vigilant monitoring in first-in-human studies.

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References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. inotiv.com [inotiv.com]
- 4. ask-force.org [ask-force.org]
- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 6. oecd.org [oecd.org]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 8. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baharteb.com [baharteb.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. Regulatory safety pharmacology evaluation of BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Manual whole-cell patch-clamping of the HERG cardiac K⁺ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sophion.com [sophion.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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